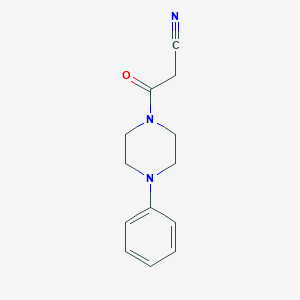

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALISXWJRKBXOHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342620 |

Source

|

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14761-40-1 |

Source

|

| Record name | 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and relevant chemical data.

Overview and Synthetic Strategy

The principal and most direct method for the synthesis of this compound is the condensation reaction between 1-phenylpiperazine and a cyanoacetic acid ester, typically ethyl cyanoacetate. This reaction, a nucleophilic acyl substitution, involves the attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the formation of an amide bond and the elimination of ethanol.

This synthetic approach is widely employed for the preparation of various β-ketonitriles and is favored for its efficiency and relatively mild reaction conditions.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties for the starting materials and the final product is presented below.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Phenylpiperazine | 92-54-6 | C₁₀H₁₄N₂ | 162.23 |

| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.11 |

| This compound | 14761-40-1 | C₁₃H₁₅N₃O | 229.28 [1] |

Experimental Protocol

The following experimental protocol is based on established methods for the synthesis of analogous cyanoacetamide derivatives.[2]

Materials and Reagents

-

1-Phenylpiperazine

-

Ethyl cyanoacetate

-

Ethanol (optional, as solvent)

-

Diethyl ether (for washing)

Procedure

-

In a suitable reaction vessel, combine equimolar amounts of 1-phenylpiperazine and ethyl cyanoacetate. For example, to a stirred solution of 1-phenylpiperazine (1.62 g, 10 mmol) in a minimal amount of ethanol, add ethyl cyanoacetate (1.13 g, 10 mmol).

-

The reaction mixture is then stirred at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials. In many cases, the reaction proceeds to completion overnight.

-

Upon completion, the product often precipitates out of the reaction mixture as a solid.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

-

Dry the purified product under vacuum.

Reaction Workflow and Visualization

The synthesis of this compound can be visualized as a straightforward two-step logical process: the reaction of the starting materials followed by purification.

Caption: A flowchart illustrating the key stages in the synthesis and purification of the target compound.

The chemical reaction itself is a nucleophilic acyl substitution.

Caption: The overall chemical transformation for the synthesis of the target compound.

Expected Results and Data Interpretation

While a specific yield for this reaction is not extensively reported in the literature, similar reactions for the formation of cyanoacetamides from amines and ethyl cyanoacetate can achieve high yields, often exceeding 80%.

The final product, this compound, should be a solid at room temperature. Characterization of the product would typically involve:

-

Melting Point Determination: To assess the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the propanenitrile moiety.

-

¹³C NMR would confirm the presence of the carbonyl carbon, the nitrile carbon, and the various carbon atoms of the phenyl and piperazine rings.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) stretch and the amide carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Conclusion

The synthesis of this compound is a straightforward and efficient process achievable through the direct condensation of 1-phenylpiperazine and ethyl cyanoacetate. This method provides a reliable route to this important chemical intermediate for applications in pharmaceutical research and development. The protocol outlined in this guide, along with the provided characterization data, serves as a valuable resource for scientists engaged in the synthesis of novel bioactive molecules.

References

An In-Depth Technical Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, with the CAS number 14761-40-1, is a small molecule featuring a phenylpiperazine moiety linked to a propanenitrile backbone. This compound belongs to the broader class of piperazine derivatives, a versatile scaffold known for a wide range of pharmacological activities, often targeting the central nervous system. This technical guide provides a summary of the available physicochemical properties of this compound. At present, detailed experimental data on its biological activity and specific experimental protocols for its synthesis are not extensively documented in publicly accessible scientific literature.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O | [1][2] |

| Molecular Weight | 229.28 g/mol | [1][2] |

| CAS Number | 14761-40-1 | [1][2] |

| Topological Polar Surface Area (TPSA) | 47.34 Ų | [1] |

| logP (octanol-water partition coefficient) | 1.24888 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. One common method for the formation of related β-ketonitriles involves the acylation of a suitable precursor. For instance, the synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile has been reported via the reaction of ethyl cyanoacetate with piperidine.[3][4]

Proposed Synthetic Workflow

A potential synthetic pathway for this compound could involve the reaction of 1-phenylpiperazine with a cyanoacetylating agent. The following diagram illustrates a logical workflow for such a synthesis.

Caption: A logical workflow for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological effects, particularly on the central nervous system, with activities including antipsychotic, antidepressant, and anxiolytic effects.[5][6] These activities are often mediated through interactions with various neurotransmitter receptors and transporters.[5][6]

Given the lack of specific biological data for the title compound, it is not possible to provide a diagram of its signaling pathway. Further experimental screening and pharmacological studies are required to elucidate its biological function and potential therapeutic applications.

Conclusion

This compound is a compound for which basic molecular and computed physicochemical properties are available. However, a significant gap exists in the scientific literature regarding its experimental physicochemical data, a detailed and validated synthesis protocol, and, most importantly, its biological activity and mechanism of action. The information provided herein is intended to serve as a foundational guide for researchers and scientists interested in this molecule. Further empirical investigation is necessary to fully characterize this compound and to determine its potential utility in drug discovery and development. Professionals in the field are encouraged to undertake studies to fill these knowledge gaps.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-OXO-3-(4-PHENYL-PIPERAZIN-1-YL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Oxo-3-(piperidin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS 14761-40-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Extensive searches have not revealed significant published data regarding its biological activity, mechanism of action, or detailed experimental protocols in biological systems. Therefore, this guide focuses on its chemical properties and synthetic methodologies, which are crucial for researchers initiating studies on this compound.

Introduction

This compound is a chemical compound featuring a phenylpiperazine moiety linked to a propanenitrile backbone. The presence of the phenylpiperazine group, a common scaffold in medicinal chemistry, suggests potential pharmacological applications. However, as of the latest literature review, this specific molecule remains largely uncharacterized in terms of its biological effects. This guide provides a foundational understanding of its chemical characteristics and synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 14761-40-1 | [1][2] |

| Molecular Formula | C₁₃H₁₅N₃O | [1] |

| Molecular Weight | 229.28 g/mol | [1][2] |

| IUPAC Name | This compound | ChemScene |

| Synonyms | 1-Piperazinepropanenitrile, β-oxo-4-phenyl- | [1] |

| Appearance | Not specified (likely solid) | - |

| Purity | Typically ≥98% from commercial suppliers | [1] |

Synthesis

A plausible synthetic pathway is the acylation of 1-phenylpiperazine with a cyanoacetic acid derivative. This common synthetic transformation in organic chemistry can be visualized in the following workflow diagram.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any specific studies detailing the biological activity or mechanism of action of this compound. The phenylpiperazine scaffold is present in a wide range of biologically active molecules, including antipsychotics, antidepressants, and antihistamines.[3] This suggests that the title compound could potentially interact with various biological targets. However, without experimental data, any discussion of its pharmacology would be purely speculative.

The propanenitrile moiety is also found in various pharmacologically active compounds, and its presence can influence the molecule's polarity, metabolic stability, and ability to interact with biological targets.[4]

Experimental Protocols

Due to the absence of published biological studies on this compound, no established experimental protocols for its biological evaluation are available. Researchers interested in investigating this compound would need to develop their own assays based on their specific research objectives. A general workflow for the initial screening of a novel compound is proposed below.

Caption: General experimental workflow for the initial biological evaluation of a novel compound.

Future Directions

The lack of biological data for this compound presents an opportunity for novel research. Future studies could focus on:

-

Broad-spectrum screening: Evaluating the compound against a wide range of biological targets (e.g., GPCRs, ion channels, kinases) to identify potential activities.

-

Phenotypic screening: Assessing the compound's effects in various cell-based models of disease.

-

Structural biology: Determining the crystal structure of the compound to understand its three-dimensional conformation, which can aid in computational docking studies.

Conclusion

This compound is a readily accessible chemical entity with a structure that suggests potential for biological activity. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. This technical guide provides the available chemical information and a framework for initiating biological investigations into this compound. Further research is necessary to elucidate its potential therapeutic applications.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-OXO-3-(4-PHENYL-PIPERAZIN-1-YL)-PROPIONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound with potential applications in research and drug development. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key identifiers. Due to the limited availability of published experimental data, this document also outlines general methodologies for its synthesis and characterization based on related compounds.

Molecular Structure and Properties

This compound possesses a molecular structure characterized by a phenylpiperazine moiety linked to a propanenitrile chain via an amide bond at the C3 position, which also features a ketone group.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 14761-40-1 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅N₃O | [1] |

| Molecular Weight | 229.28 g/mol | [1][2] |

| SMILES | C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC#N | [1] |

| Synonyms | 1-piperazinepropanenitrile, beta-oxo-4-phenyl- | [1] |

Physicochemical Properties (Predicted)

Computational models provide estimates of the physicochemical properties of this compound, which can be valuable for predicting its behavior in various experimental settings.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 47.34 Ų | [1] |

| LogP | 1.24888 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route would involve the acylation of 1-phenylpiperazine with a suitable cyanoacetic acid derivative. The following diagram illustrates a potential workflow for its synthesis and purification.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols for Characterization

Objective: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Methodology:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Prepare the sample using an appropriate method (e.g., KBr pellet, thin film).

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the spectrum to identify characteristic absorption bands for functional groups such as C≡N (nitrile), C=O (ketone and amide), and aromatic C-H bonds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound. Further research and experimental screening are required to determine its pharmacological profile.

The following diagram illustrates a general workflow for screening a novel compound for biological activity.

Caption: A generalized workflow for the initial screening and characterization of the biological activity of a novel chemical entity.

Conclusion

This compound is a compound with a well-defined chemical structure. While its fundamental chemical identifiers are established, a comprehensive understanding of its experimental properties and biological functions is currently lacking in the scientific literature. The methodologies and workflows presented in this guide provide a framework for future research aimed at elucidating the synthesis, characterization, and potential therapeutic applications of this molecule. Further investigation is warranted to unlock the full potential of this compound for researchers and drug development professionals.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanisms of Action of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action for 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is not extensively available in public literature. This guide provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of the broader class of phenylpiperazine derivatives. The information presented herein is intended to guide future research and is not a definitive statement on the compound's biological function.

Introduction

This compound is a small molecule featuring a core phenylpiperazine moiety linked to a propanenitrile group. The phenylpiperazine scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs and investigational compounds, exhibiting a diverse range of biological activities. These activities span from central nervous system modulation to anti-cancer and anti-inflammatory effects. This technical guide consolidates the potential mechanisms of action for this compound by examining the structure-activity relationships and biological targets of structurally related phenylpiperazine derivatives.

Potential Mechanisms of Action and Biological Targets

Based on the activities of related phenylpiperazine compounds, several putative mechanisms of action for this compound can be hypothesized. These are detailed below, along with representative data and experimental approaches for their investigation.

Enzyme Inhibition

Phenylpiperazine derivatives have been widely reported as inhibitors of various enzymes. The presence of the reactive nitrile group and the overall molecular architecture of this compound suggest its potential as an enzyme inhibitor.

A novel class of phenylpiperazine derivatives has been identified as potent inhibitors of EGFR, a key target in oncology.[1] The inhibition of EGFR signaling can halt tumor growth and proliferation.

Quantitative Data for a Representative Phenylpiperazine EGFR Inhibitor (Compound 3p): [1]

| Cell Line | IC50 (µM) |

| A549 (Lung Cancer) | 0.05 |

| HeLa (Cervical Cancer) | 0.08 |

| MCF-7 (Breast Cancer) | 0.22 |

Experimental Protocol: In Vitro EGFR Kinase Assay (Representative)

A typical protocol to assess EGFR inhibition would involve a luminescence-based kinase assay.

-

Reagents: Recombinant human EGFR kinase, substrate peptide (e.g., poly-Glu-Tyr), ATP, and the test compound.

-

Procedure:

-

The test compound is pre-incubated with the EGFR enzyme in a kinase buffer.

-

The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway Diagram:

Caption: Putative inhibition of the EGFR signaling pathway.

Certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors, suggesting potential anti-inflammatory applications.[2]

Quantitative Data for a Representative Phenylpiperazine COX-2 Inhibitor (Compound 3k): [2]

| Assay | Compound 3k | Celecoxib (Control) |

| COX-1 IC50 (µM) | >100 | 15 |

| COX-2 IC50 (µM) | 0.21 | 0.09 |

| Selectivity Index (COX-1/COX-2) | >476 | 166 |

| In vivo Anti-inflammatory Activity (% inhibition) | 72.3 | 78.5 |

Experimental Protocol: In Vitro COX Inhibition Assay (Representative)

A common method is the Cayman Chemical COX Colorimetric Inhibitor Screening Assay.

-

Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the test compound.

-

Procedure:

-

The test compound is incubated with the COX-1 or COX-2 enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

-

Data Analysis: IC50 values are determined from the concentration-response curves.

Experimental Workflow Diagram:

Caption: Workflow for assessing COX-2 inhibitory activity.

N-phenylpiperazine derivatives have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a possible role in managing diabetes.[3]

Quantitative Data for a Representative Phenylpiperazine α-Amylase Inhibitor (Compound P7): [3]

| Enzyme | IC50 (µM) |

| α-Amylase | 1.89 |

Experimental Protocol: In Vitro α-Amylase Inhibition Assay (Representative)

-

Reagents: Porcine pancreatic α-amylase, starch solution (substrate), dinitrosalicylic acid (DNSA) reagent, and the test compound.

-

Procedure:

-

The test compound is pre-incubated with the α-amylase solution.

-

The starch solution is added to start the enzymatic reaction.

-

The reaction is stopped by adding DNSA reagent and heating.

-

The absorbance is measured at 540 nm to quantify the amount of reducing sugars produced.

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Receptor Modulation

The phenylpiperazine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs), particularly those in the central nervous system.

N-phenylpiperazine derivatives are known to interact with α1-adrenoceptors and serotonin (5-HT) receptors, suggesting potential applications in cardiovascular and neurological disorders.[4][5]

Quantitative Data for a Representative Phenylpiperazine Derivative at 5-HT Receptors (Compound 3e): [5]

| Receptor | Ki (nM) |

| 5-HT1A | 1.25 |

| 5-HT2A | 27 |

Experimental Protocol: Radioligand Binding Assay (Representative)

-

Reagents: Cell membranes expressing the target receptor (e.g., 5-HT1A), a radiolabeled ligand (e.g., [3H]8-OH-DPAT), and the test compound.

-

Procedure:

-

The test compound, radioligand, and cell membranes are incubated together.

-

The mixture is filtered to separate the bound and free radioligand.

-

The radioactivity of the filter is measured using a scintillation counter.

-

-

Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Relationship Diagram:

References

- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile Derivatives: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile derivatives. This class of compounds, characterized by a core phenylpiperazine moiety linked to a propanenitrile group via an oxo-propyl bridge, has emerged as a scaffold of significant interest in medicinal chemistry. While extensive research on a broad range of these specific derivatives is still developing, the existing literature on related phenylpiperazine-containing molecules suggests a rich potential for diverse pharmacological applications, including anticancer, antimicrobial, and neurological activities.

This document is intended for researchers, scientists, and drug development professionals, and aims to consolidate the available knowledge, provide detailed hypothetical experimental protocols, and visualize potential mechanisms of action and experimental workflows to guide future research in this promising area.

Introduction to the Phenylpiperazine Scaffold

The 1-phenylpiperazine motif is a well-established pharmacophore present in numerous clinically approved drugs and investigational molecules. Its unique structural and physicochemical properties, including its ability to participate in various non-covalent interactions and its favorable pharmacokinetic profile, make it a privileged scaffold in drug design. The incorporation of the this compound framework introduces additional functional groups—a ketone and a nitrile—that can modulate the compound's electronic properties, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity.

Potential Biological Activities

Based on the biological profiles of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of phenylpiperazine derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The phenylpiperazine core is also a common feature in compounds with antimicrobial properties. Derivatives have demonstrated activity against a spectrum of bacterial and fungal pathogens. The mechanism of action can vary, from disrupting cell membrane integrity to inhibiting essential enzymes.

Neurological and CNS Activity

The ability of many phenylpiperazine-containing drugs to cross the blood-brain barrier has led to their development for various central nervous system (CNS) disorders. These compounds can modulate the activity of neurotransmitter receptors and transporters, suggesting potential applications as antidepressants, anxiolytics, and antipsychotics.

Quantitative Data Summary

A comprehensive search of the current scientific literature did not yield specific quantitative biological data (e.g., IC50, EC50, MIC values) for a series of this compound derivatives. To facilitate future research and provide a framework for data comparison, a template for data presentation is provided below.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Substitution on Phenyl Ring | Cell Line | IC50 (µM) |

| Derivative 1 | 4-Chloro | A549 (Lung) | Data not available |

| Derivative 2 | 3,4-Dichloro | MCF-7 (Breast) | Data not available |

| Derivative 3 | 4-Methoxy | HCT116 (Colon) | Data not available |

| Reference | Doxorubicin | A549 (Lung) | Data not available |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Substitution on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 4-Fluoro | Data not available | Data not available | Data not available |

| Derivative 2 | 2-Nitro | Data not available | Data not available | Data not available |

| Reference | Ciprofloxacin | Data not available | Data not available | N/A |

| Reference | Fluconazole | N/A | N/A | Data not available |

Detailed Experimental Protocols

To guide researchers in the biological evaluation of this compound class, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To further aid in the conceptualization of research on these derivatives, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow.

Caption: Hypothetical inhibition of a growth factor receptor signaling pathway by a this compound derivative, leading to reduced cell proliferation and induced apoptosis.

Caption: A general experimental workflow for the discovery and development of biologically active this compound derivatives.

Future Directions

The therapeutic potential of this compound derivatives remains a largely unexplored area with significant promise. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions on the phenyl ring. Systematic screening of these derivatives against a panel of cancer cell lines and microbial strains is warranted to identify lead compounds. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing their potency and selectivity. Furthermore, in-depth mechanistic studies will be necessary to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The insights gained from such investigations will be instrumental in guiding the development of novel therapeutic agents based on this versatile chemical scaffold.

Spectral Analysis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral analysis of the compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible databases, this document presents a detailed summary of expected spectral characteristics based on the analysis of structurally similar compounds. The guide outlines standard experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity. Furthermore, this guide includes visualizations of experimental workflows using the DOT language to facilitate a deeper understanding of the analytical processes.

Introduction

This compound is a small organic molecule featuring a phenylpiperazine moiety, a ketone, and a nitrile functional group.[1] The structural elucidation and confirmation of such molecules are paramount in the drug discovery and development pipeline. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide serves as a practical resource for researchers, summarizing the key spectral data and the methodologies to obtain them.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on characteristic values for its constituent functional groups and data from analogous structures.

Table 1: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2240 | Sharp, Medium |

| C=O (Amide) | 1680 - 1650 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C-N (Amine/Amide) | 1350 - 1000 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium |

Note: The presence of a nitrile group is typically indicated by a sharp band in the 2260-2220 cm⁻¹ region.[2]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phenyl) | 6.8 - 7.4 | Multiplet | 5H |

| Piperazine (-CH₂-N-Ph) | 3.2 - 3.4 | Triplet | 4H |

| Piperazine (-CH₂-N-CO) | 3.7 - 3.9 | Triplet | 4H |

| Methylene (-CO-CH₂-CN) | 3.5 - 3.7 | Singlet | 2H |

Note: Chemical shifts for piperazine protons can vary depending on the solvent and substitution.[3]

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 175 |

| C≡N (Nitrile) | 115 - 120 |

| Aromatic (Phenyl, C-N) | 150 - 152 |

| Aromatic (Phenyl, CH) | 115 - 130 |

| Piperazine (-CH₂-N-Ph) | 48 - 52 |

| Piperazine (-CH₂-N-CO) | 42 - 46 |

| Methylene (-CO-CH₂-CN) | 25 - 30 |

Note: The chemical shifts are estimates and can be influenced by the electronic environment.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z |

| [M+H]⁺ | 230.13 |

| [M+Na]⁺ | 252.11 |

Note: The exact mass of the molecule is 229.1215.[1] The predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation:

-

Instrumentation:

-

A standard FT-IR spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform baseline correction and spectral analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the spectral width to approximately 12 ppm.

-

Acquire the spectrum using a standard 90° pulse sequence.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique for this non-volatile compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

A mass spectrometer equipped with an ESI source (e.g., LC-MS or direct infusion).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source.

-

Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Analyze the resulting spectrum to determine the molecular weight and fragmentation patterns.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectral analyses.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.

Caption: Workflow for Mass Spectrometry analysis using ESI.

Conclusion

This technical guide provides a foundational understanding of the spectral analysis of this compound. While the presented data are predictive, they are based on well-established principles of spectroscopy and analysis of similar chemical structures. The detailed experimental protocols and workflow visualizations offer a practical framework for researchers to conduct their own analyses and contribute to the body of knowledge for this and related compounds. It is anticipated that as research progresses, experimental data for this specific molecule will become available, allowing for a direct comparison and refinement of the predictions made herein.

References

An In-Depth Technical Guide to the Structural Analogs of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile: Synthesis, Pharmacological Potential, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile scaffold represents a compelling starting point for drug discovery, integrating the pharmacologically significant phenylpiperazine motif with a reactive β-ketonitrile group. While a systematic exploration of its structural analogs is not extensively documented in publicly available literature, this technical guide synthesizes information from related chemical series to provide a comprehensive overview of its synthetic accessibility, potential therapeutic applications, and key structure-activity relationships. This document serves as a resource for researchers interested in the design and development of novel therapeutics based on this versatile chemical core, with a particular focus on its potential as a source of dipeptidyl peptidase-4 (DPP-4) inhibitors, anticancer agents, and central nervous system modulators.

Introduction

The confluence of privileged structures in a single molecule often leads to compounds with novel and potent biological activities. The this compound core is a prime example, featuring:

-

A Phenylpiperazine Moiety: This is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS) due to its ability to interact with various G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

-

A β-Ketonitrile Group: This functional group is a versatile synthetic handle and is known to interact with the active sites of certain enzymes. Notably, the nitrile group can act as a "warhead" for covalent or pseudo-covalent inhibition of serine proteases.

The potential for this scaffold to act as a non-peptidomimetic inhibitor of enzymes like dipeptidyl peptidase-4 (DPP-4) is of significant interest in the context of type 2 diabetes treatment. This guide will explore the synthesis of this core structure and its analogs, delve into the pharmacological activities of related compounds, and provide insights into the structure-activity relationships that can guide future drug design efforts.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives can be achieved through convergent synthetic strategies that allow for the introduction of diversity at multiple points. The general approach involves the formation of the β-ketonitrile and the N-acylpiperazine moieties.

General Synthetic Workflow

The most common approach involves the acylation of a nitrile anion with an appropriate ester or the direct acylation of a pre-formed phenylpiperazine with a cyano-containing acylating agent. A generalized synthetic workflow is depicted below.

Caption: General synthetic workflow for 3-oxo-3-(4-arylpiperazin-1-yl)propanenitrile analogs.

Experimental Protocols

Protocol 2.2.1: Synthesis of β-Ketonitriles from Esters

This method involves the condensation of an ester with acetonitrile in the presence of a strong base.

-

Reaction Setup: A solution of an appropriate ester (e.g., ethyl 4-phenylpiperazine-1-carboxylate) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: A strong base, such as sodium amide (NaNH2), sodium hydride (NaH), or potassium tert-butoxide (KOt-Bu), is added portion-wise to a solution of acetonitrile in the same solvent at a controlled temperature (often 0 °C or below).[1]

-

Condensation: The ester solution is then added dropwise to the acetonitrile anion solution. The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2.2.2: Acylation of Phenylpiperazine

This is a more direct method for forming the final N-acyl bond.

-

Preparation of Acylating Agent: Cyanoacetic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride. Alternatively, it can be activated in situ using peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).

-

Acylation Reaction: The substituted phenylpiperazine is dissolved in a suitable solvent (e.g., dichloromethane, DMF) along with a base (e.g., triethylamine, diisopropylethylamine). The activated cyanoacetic acid derivative is then added, and the mixture is stirred at room temperature until the reaction is complete.

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization.

Pharmacological Potential and Structural Analogs

While there is a lack of specific studies on a broad range of this compound analogs, the known activities of related phenylpiperazine and nitrile-containing compounds suggest several promising therapeutic avenues.

Potential as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The management of type 2 diabetes has been significantly advanced by the introduction of DPP-4 inhibitors. These enzymes inactivate incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner. The inhibition of DPP-4 prolongs the action of these hormones, leading to better glycemic control.

The β-ketonitrile moiety in the core structure is reminiscent of the cyanopyrrolidine "warhead" present in several approved DPP-4 inhibitors, such as vildagliptin and saxagliptin.[2] In these drugs, the nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4.[2][3] It is plausible that this compound analogs could act as non-peptidomimetic DPP-4 inhibitors.

Caption: Proposed mechanism of DPP-4 inhibition by structural analogs.

Experimental Protocol for DPP-4 Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl).

-

Inhibitor Preparation: The test compounds (analogs of this compound) are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

Assay Procedure: The enzyme is pre-incubated with varying concentrations of the test compounds in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The initial reaction rates are calculated.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Anticancer Activity

Numerous phenylpiperazine derivatives have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key signaling pathways or enzymes involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Phenylpiperazine Analogs

| Compound ID | Structure | Cell Line | Activity (IC50, µM) | Reference |

| BS130 | 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazine | MCF7 (Breast) | More potent than doxorubicin | [3] |

| BS230 | 1-(3,4-dichlorophenyl)piperazine derivative of 1,2-benzothiazine | MCF7 (Breast) | More potent than doxorubicin | [3] |

Experimental Protocol for Anticancer Cell Viability Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Central Nervous System (CNS) Activity

The phenylpiperazine scaffold is a cornerstone of many CNS-active drugs. Modifications to the phenyl ring and the linker to other parts of the molecule can modulate the affinity and selectivity for various serotonin (5-HT) and dopamine (D) receptors.

Table 2: CNS-related Activity of Phenylpiperazine Analogs

| Compound Class | Target(s) | Observed Effect | Reference |

| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanols | Serotonergic System | Antidepressant-like activity | [1] |

| N-Arylpiperazine derivatives of benzoxazinones | 5-HT1A, 5-HT2A | Anxiolytic/antidepressant potential | [4] |

Experimental Protocol for Antidepressant-like Activity (Forced Swim Test in Mice):

-

Animal Acclimation: Mice are housed under standard laboratory conditions with free access to food and water and are acclimated to the experimental room.

-

Drug Administration: Test compounds, a positive control (e.g., fluoxetine), and a vehicle control are administered to different groups of mice, typically via intraperitoneal (i.p.) injection, at a specific time before the test.

-

Forced Swim Test: Each mouse is placed individually in a cylinder of water from which it cannot escape. The duration of immobility (floating without struggling) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).

-

Data Analysis: The mean immobility time for each group is calculated. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature on phenylpiperazine derivatives, several general SAR trends can be inferred, which can guide the design of analogs of this compound:

-

Substitution on the Phenyl Ring:

-

Position: The position of substituents (ortho, meta, para) on the phenyl ring significantly impacts receptor affinity and selectivity.

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens, CF3) or electron-donating groups (e.g., methoxy) can modulate the pKa of the piperazine nitrogen and influence binding. For instance, in some anticancer phenylpiperazine derivatives, dichlorination of the phenyl ring enhances cytotoxicity.[3]

-

-

The Propanenitrile Linker:

-

The length and rigidity of the linker between the piperazine and the terminal functional group are critical. The 3-oxopropanenitrile linker provides a specific spatial arrangement and chemical reactivity. Modifications to this linker, such as altering its length or introducing conformational constraints, would likely have a profound impact on activity.

-

-

The Nitrile Group:

-

As discussed, the nitrile group is a key feature for potential covalent or pseudo-covalent interactions with enzyme active sites, particularly serine proteases like DPP-4. Its replacement with other functional groups (e.g., amides, carboxylic acids) would be a critical modification to probe its role in the mechanism of action.

-

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive research on its analogs is currently limited, the analysis of related compound series provides a strong rationale for its exploration in several key areas:

-

DPP-4 Inhibition: The presence of the β-ketonitrile moiety makes this a highly attractive area for investigation. A systematic synthesis and screening of analogs with diverse substitutions on the phenyl ring could lead to the discovery of potent and selective non-peptidomimetic DPP-4 inhibitors for the treatment of type 2 diabetes.

-

Oncology: Given the established anticancer activity of many phenylpiperazine derivatives, screening a library of these analogs against a panel of cancer cell lines is a logical next step.

-

CNS Disorders: The phenylpiperazine core suggests that these compounds could be valuable probes for CNS targets. Evaluation of their binding affinities at various serotonin and dopamine receptors could uncover novel candidates for the treatment of depression, anxiety, and other neurological disorders.

Future research should focus on the systematic synthesis of a focused library of this compound analogs to establish clear structure-activity relationships for specific biological targets. The development of robust and efficient synthetic routes will be crucial for enabling these explorations. The insights provided in this guide offer a foundational framework for initiating such research programs.

References

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

An In-Depth Technical Guide to the Solubility and Stability of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the chemical compound 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile (CAS Number: 14761-40-1). Due to the limited availability of public experimental data for this specific molecule, this document outlines standardized, industry-accepted protocols for determining its key physicochemical properties. Adherence to these methodologies will enable researchers to generate the robust data necessary for advancing drug discovery and development programs. This guide includes detailed experimental procedures, structured tables for data presentation, and workflow diagrams to visualize the testing processes.

Introduction

This compound, with the molecular formula C₁₃H₁₅N₃O and a molecular weight of 229.28 g/mol , is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility and stability is paramount for its progression as a potential therapeutic agent. These properties are critical for formulation development, pharmacokinetic profiling, and ensuring safety and efficacy. This guide presents a series of established protocols based on international guidelines to systematically characterize this compound.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 1-piperazinepropanenitrile, beta-oxo-4-phenyl- |

| CAS Number | 14761-40-1 |

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 229.28 g/mol |

| Melting Point | 130-132 °C |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize the dissolution properties of this compound.

Experimental Protocols

This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile).

-

Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the samples to ensure an excess of solid material remains.

-

Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Perform the experiment in triplicate for each condition.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound when rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, add the DMSO stock solution to a series of aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%).

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, after incubation, filter the solutions and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.

Data Presentation

The following tables should be used to summarize the experimental findings.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer | pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Phosphate-Buffered Saline | 7.4 | 25 | ||

| Water | ~7.0 | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 | ||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | ||

| Repeat at 37°C |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Incubation Time (h) | Mean Kinetic Solubility (µM) | Standard Deviation |

| Phosphate-Buffered Saline | 7.4 | 2 | ||

| Simulated Gastric Fluid | 1.2 | 2 | ||

| Simulated Intestinal Fluid | 6.8 | 2 |

Visualization of Solubility Workflow

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide outlines a research framework for the investigation of potential therapeutic targets for the novel compound, 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile. Based on a comprehensive analysis of structurally related analogs, this document hypothesizes that the compound's core phenylpiperazine moiety confers a high probability of interaction with several key classes of G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission. The primary candidate targets identified for investigation are serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine receptors (D₂, D₃), α-adrenergic receptors, and monoamine oxidase (MAO) enzymes. This guide provides detailed experimental protocols for in vitro binding and functional assays to validate these potential targets, along with a structured presentation of existing quantitative data from analogous compounds to inform initial experimental design. Furthermore, this document includes visualizations of relevant signaling pathways and a proposed experimental workflow to guide the pharmacological characterization of this compound.

Introduction

The N-phenylpiperazine scaffold is a well-established pharmacophore in modern medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Derivatives of phenylpiperazine have demonstrated a wide array of biological activities, including interactions with serotonergic, dopaminergic, and adrenergic systems. The subject of this guide, this compound, is a novel compound incorporating this privileged scaffold. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest a strong potential for interaction with key therapeutic targets implicated in a variety of neurological and psychiatric disorders.

This document serves as a comprehensive resource for researchers initiating the pharmacological profiling of this compound. It provides a focused, literature-supported rationale for the selection of high-probability therapeutic targets and offers detailed experimental methodologies for their validation.

Proposed Therapeutic Target Classes

Based on extensive analysis of structurally similar phenylpiperazine derivatives, the following target classes are proposed for initial investigation.

Serotonin (5-HT) Receptors

The phenylpiperazine moiety is a classic structural motif in ligands for various serotonin receptor subtypes. Many derivatives exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[1]

Dopamine (D) Receptors

Phenylpiperazine derivatives have also been identified as potent ligands for dopamine D₂-like receptors, particularly the D₂ and D₃ subtypes.[2][3] These receptors are critical targets for antipsychotic medications and therapies for Parkinson's disease.

Adrenergic (α) Receptors

A number of N-phenylpiperazine compounds have shown significant affinity for α₁-adrenergic receptors.[4][5] These receptors are involved in the regulation of blood pressure and are targets for the treatment of hypertension and benign prostatic hyperplasia.

Monoamine Oxidase (MAO)

The structural features of this compound suggest a potential for interaction with monoamine oxidases (MAO-A and MAO-B).[6] These enzymes are responsible for the degradation of monoamine neurotransmitters and are established targets for antidepressants and drugs for neurodegenerative diseases.

Quantitative Data for Structurally Related Compounds

To guide the initial assessment of this compound, the following tables summarize the binding affinities (Kᵢ) and functional potencies (IC₅₀/EC₅₀) of structurally analogous phenylpiperazine derivatives at the proposed target classes.

Table 1: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Serotonin Receptors

| Compound/Analog | 5-HT₁A | 5-HT₂A | 5-HT₂C | Reference(s) |

| 1-(2-Methoxyphenyl)piperazine | 35 | >3500 | - | [7] |

| FG-16 | 25 | >10000 | >10000 | [1] |

| FG-7 | 54 | >10000 | >10000 | [1] |

| FG-18 | - | - | 17 | [1] |

| 1-(m-chlorophenyl)piperazine (mCPP) | ~800 | ~360 | ~1300 | [8] |

| Compound 8c | 3.77 | - | - | [9] |

| Compound 9b | 23.9 | 39.4 | - | [10] |

Table 2: Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Dopamine Receptors

| Compound/Analog | D₂ | D₃ | Reference(s) |

| WC10 | - | - | [2] |

| WC26 | - | - | [2] |

| WC44 | - | - | [2] |

| Compound 6a | >560 | 1.4 | [3][11] |

| Compound 12a | 300 | - | [10] |

Table 3: Binding and Functional Data of Phenylpiperazine Analogs at Adrenergic Receptors

| Compound/Analog | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| LASSBio-772 | α₁A | 0.14 | - | [12] |

| LASSBio-772 | α₁B | 5.55 | - | [12] |

| Compound 14 | α₁ (non-selective) | 11.9 | - | [5] |

| Compound 10 | α₁A | - | 57.6 | [13] |

| Compound 12 | α₁B | - | 8.5 | [13] |

Table 4: Inhibitory Potency (IC₅₀, µM) of Phenylpiperazine Analogs against Monoamine Oxidase

| Compound/Analog | MAO-A | MAO-B | Reference(s) |

| Clorgyline (Reference) | - | - | [14] |

| Selegiline (Reference) | - | - | [14] |

Note: Data for specific phenylpiperazine analogs with the propanenitrile side chain against MAO is limited in the public domain. The table is structured for future data population.

Experimental Protocols

The following sections provide detailed protocols for the in vitro characterization of this compound at the proposed therapeutic targets.

General Experimental Workflow

The proposed workflow for the initial pharmacological characterization of the compound is outlined below.

References

- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. scilit.com [scilit.com]

- 8. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-adrenergic receptor blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]

Methodological & Application

Application Note: Quantification of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile is a chemical compound of interest in pharmaceutical research and development.[1] Accurate and precise quantification of this molecule is crucial for various stages of drug development, including purity assessment of bulk drug substance, formulation analysis, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is intended as a starting point and must be fully validated by the end-user for their specific application.

Principle of the Method

Data Presentation

The following table summarizes the expected quantitative performance parameters of this HPLC method. These values are illustrative and should be confirmed during method validation.

| Parameter | Expected Performance |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

| Retention Time | Approximately 5-7 minutes |

Experimental Protocols

1. Materials and Reagents

-

Reference Standard: this compound (Purity ≥98%)[1]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Buffers: Ammonium acetate (ACS grade or higher)

-

Acids/Bases: Formic acid (ACS grade or higher) for pH adjustment

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: C18, 5 µm particle size, 4.6 x 150 mm (or equivalent)

-

Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 239 nm (based on UV characteristics of similar phenylpiperazine compounds)[2]

-

Injection Volume: 10 µL

-

Run Time: 15 minutes

3. Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a 20 mM Ammonium Acetate solution by dissolving the appropriate amount of ammonium acetate in HPLC grade water.

-

Adjust the pH of the aqueous solution to 4.5 using formic acid.

-

Filter the buffer solution through a 0.45 µm nylon filter.

-

Combine the filtered buffer with acetonitrile in a 40:60 ratio (Aqueous:Organic).

-

Degas the final mobile phase by sonication or helium sparging.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

-

Perform serial dilutions of the Standard Stock Solution with the mobile phase to achieve the desired concentrations.

-

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

-

Vortex and sonicate if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover or system contamination.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared sample solutions.

-

After each sample injection, a blank injection is recommended to prevent carryover.

5. Data Analysis and Calculations

-

Integrate the peak corresponding to this compound in each chromatogram.

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Determine the concentration of this compound in the sample solutions using the calibration curve equation.

-

Calculate the final concentration or purity of the analyte in the original sample, accounting for all dilutions.

Visualizations

Caption: Workflow for HPLC quantification of this compound.

Caption: Logical relationship of the analytical quantification principle.

References

- 1. chemscene.com [chemscene.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile and a Class of Structurally Related Compounds in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.